![molecular formula C16H20N2O3S B2986058 3-{1-[2-(Benzylsulfanyl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one CAS No. 2097893-97-3](/img/structure/B2986058.png)
3-{1-[2-(Benzylsulfanyl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{1-[2-(Benzylsulfanyl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one is a complex organic compound featuring a pyrrolidine ring, an oxazolidinone ring, and a benzylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as benzyl mercaptan, 3-pyrrolidinone, and 2-bromoacetyl bromide.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production. This includes:
Optimization of Reaction Conditions: Temperature, solvent, and catalyst optimization to maximize yield and purity.
Purification Techniques: Use of recrystallization, chromatography, or distillation to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazolidinone ring can be reduced to form the corresponding amino alcohol.
Substitution: The benzylsulfanyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex molecules.
Chiral Auxiliary: The oxazolidinone ring can serve as a chiral auxiliary in asymmetric synthesis.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.
Protein Binding: Can be used in studies of protein-ligand interactions.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals, particularly those targeting enzymes or receptors.
Industry
Material Science: Used in the synthesis of polymers or materials with specific properties.
Catalysis: Can serve as a ligand in catalytic reactions.
作用機序
The compound exerts its effects primarily through interactions with biological macromolecules. The benzylsulfanyl group can form covalent bonds with cysteine residues in proteins, while the oxazolidinone ring can interact with active sites of enzymes. These interactions can inhibit enzyme activity or alter protein function, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-{1-[2-(Methylsulfanyl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one: Similar structure but with a methylsulfanyl group instead of a benzylsulfanyl group.
3-{1-[2-(Phenylsulfanyl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one: Contains a phenylsulfanyl group.
Uniqueness
Benzylsulfanyl Group: The presence of the benzylsulfanyl group provides unique steric and electronic properties, potentially leading to different biological activities compared to similar compounds.
Oxazolidinone Ring: The oxazolidinone ring is a versatile moiety that can participate in various chemical reactions, making the compound useful in synthetic chemistry.
特性
IUPAC Name |
3-[1-(2-benzylsulfanylacetyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c19-15(12-22-11-13-4-2-1-3-5-13)17-7-6-14(10-17)18-8-9-21-16(18)20/h1-5,14H,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITSXJHBFQWDDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCOC2=O)C(=O)CSCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
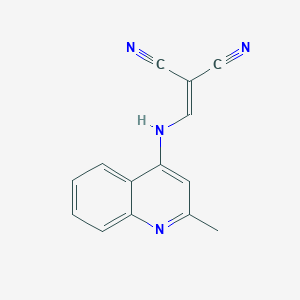
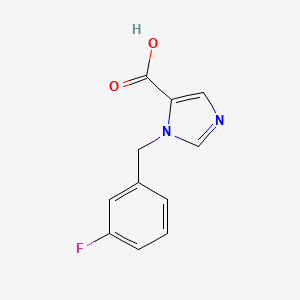
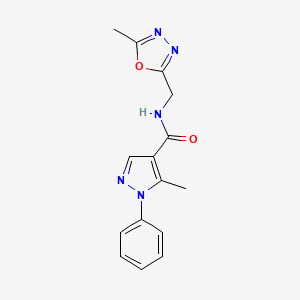
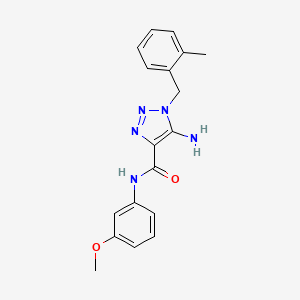
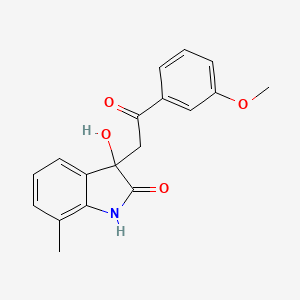
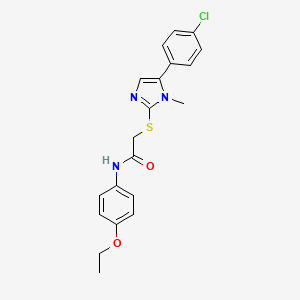
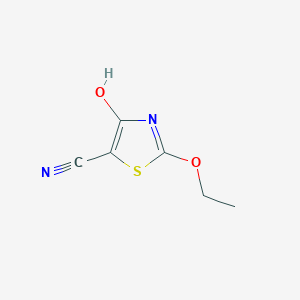
![(1R,5R)-6,6-Difluorobicyclo[3.1.0]hexan-2-one](/img/structure/B2985988.png)
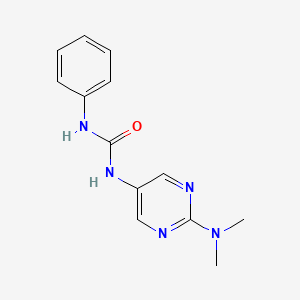
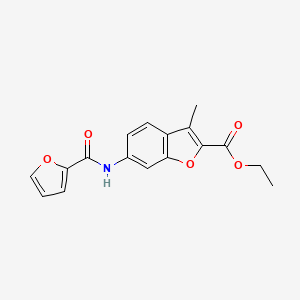
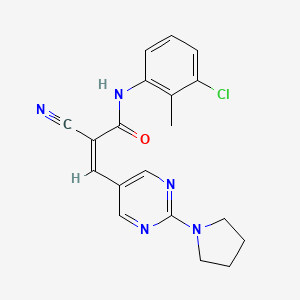
![N-(3-fluorophenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2985996.png)
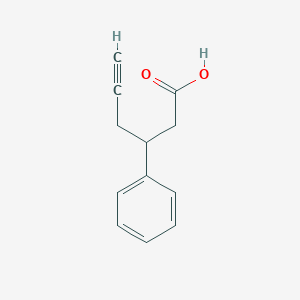
![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)prop-2-ynoic acid](/img/structure/B2985998.png)
